molecular formula C17H12Cl2N2O3 B8484389 8-(2,6-Dichloro-3-nitrobenzyloxy)-2-methylquinoline CAS No. 167834-56-2

8-(2,6-Dichloro-3-nitrobenzyloxy)-2-methylquinoline

Cat. No.: B8484389
CAS No.: 167834-56-2
M. Wt: 363.2 g/mol
InChI Key: HYIPHECUSUQGAM-UHFFFAOYSA-N
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Description

8-(2,6-Dichloro-3-nitrobenzyloxy)-2-methylquinoline is a useful research compound. Its molecular formula is C17H12Cl2N2O3 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

167834-56-2

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

8-[(2,6-dichloro-3-nitrophenyl)methoxy]-2-methylquinoline

InChI

InChI=1S/C17H12Cl2N2O3/c1-10-5-6-11-3-2-4-15(17(11)20-10)24-9-12-13(18)7-8-14(16(12)19)21(22)23/h2-8H,9H2,1H3

InChI Key

HYIPHECUSUQGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)[N+](=O)[O-])Cl)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cs2CO3 (10.8 g, 33.3 mmol) was added at room temperature to 8-hydroxy-2-methylquinoline (5 g, 33.3 mmol) in DMF (65 ml). After 30 min, 2,6-dichloro-3-nitrobenzyl bromide (13 g, 45.6 mmol) was added. After 18 h, H2O was added and the precipitate was filtered off with suction and washed with EA (50 ml), the title compound being obtained as an amorphous substance.
Name
Cs2CO3
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of sodium hydride (40% in oil, 2.64 g) and N,N-dimethylformamide (100 ml) was added 8-hydroxy-2-methylquinoline (10 g) in an ice-water bath. The mixture was stirred for 30 minutes at the same temperature and then 2,6-dichloro-3-nitrobenzyl chloride (15.1 g) and tetrabutylammonium iodide (100 mg) were added therein. The reaction mixture was stirred at ambient temperature for 1 hour. To this mixture was added water (100 ml) in an ice-water bath. The precipitates were collected by vacuum filtration and washed with water (60 ml) to give 8-(2,6-dichloro-3-nitrobenzyloxy)-2-methylquinoline (20.36 g) as a powder.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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